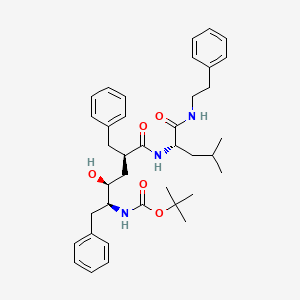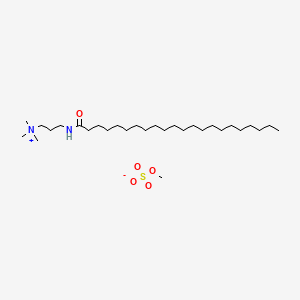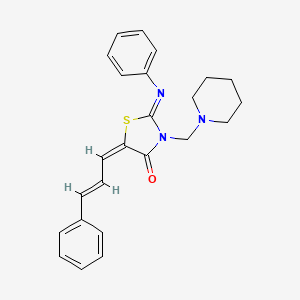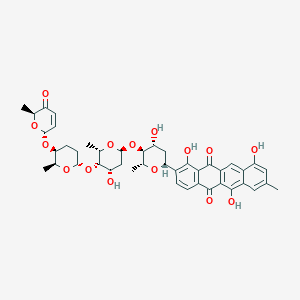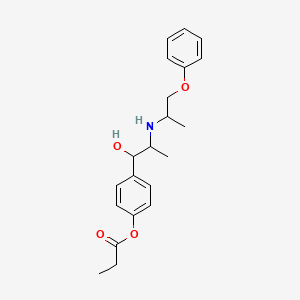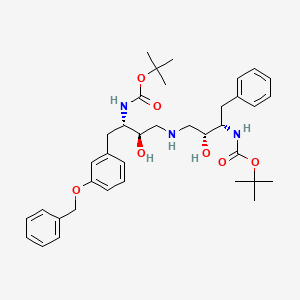
3,4-Methylenedioxy-N-propylamphetamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Methylenedioxy-N-propylamphetamine is a lesser-known psychedelic drug and a substituted amphetamine. It was first synthesized by Alexander Shulgin and is known for its ability to enhance the effects of hallucinogens
Métodos De Preparación
The synthesis of 3,4-Methylenedioxy-N-propylamphetamine typically involves the following steps:
Formation of the Benzodioxole Ring: The initial step involves the formation of the benzodioxole ring, which is a common structural motif in many psychoactive compounds.
Alkylation: The benzodioxole ring is then alkylated with a suitable alkylating agent to introduce the propylamine side chain.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Análisis De Reacciones Químicas
3,4-Methylenedioxy-N-propylamphetamine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, which may have varying pharmacological properties.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a reference compound in the study of substituted amphetamines and their chemical properties.
Biology: The compound is investigated for its effects on biological systems, particularly its interaction with neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used in clinical practice.
Mecanismo De Acción
The exact mechanism of action of 3,4-Methylenedioxy-N-propylamphetamine is not fully understood. it is known to enhance the effects of hallucinogens by promoting their activity. This synergistic action is thought to involve interactions with neurotransmitter systems, although the specific molecular targets and pathways remain to be elucidated .
Comparación Con Compuestos Similares
3,4-Methylenedioxy-N-propylamphetamine is similar to other substituted amphetamines, such as:
3,4-Methylenedioxyamphetamine (MDA): Known for its entactogenic and stimulant effects.
3,4-Methylenedioxy-N-isopropylamphetamine (MDIP): A psychoactive drug with entactogenic, psychedelic, and stimulant properties.
3,4-Methylenedioxy-N-propargylamphetamine (MDPL): Another lesser-known psychedelic drug with similar structural features.
The uniqueness of this compound lies in its ability to enhance the effects of other hallucinogens, a property not commonly observed in other substituted amphetamines .
Propiedades
Número CAS |
74698-36-5 |
|---|---|
Fórmula molecular |
C13H19NO2 |
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-N-propylpropan-2-amine |
InChI |
InChI=1S/C13H19NO2/c1-3-6-14-10(2)7-11-4-5-12-13(8-11)16-9-15-12/h4-5,8,10,14H,3,6-7,9H2,1-2H3 |
Clave InChI |
LBXMQBTXOLBCCA-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(C)CC1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


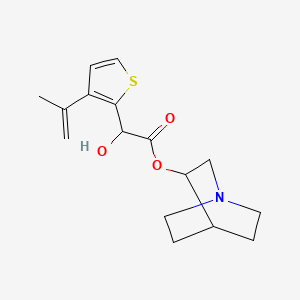
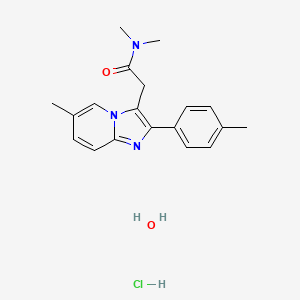
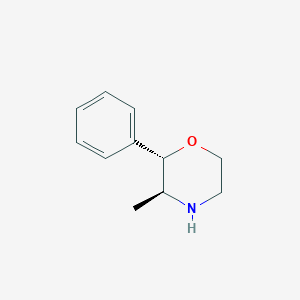
![3-[[(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-52-(6-aminohexylcarbamoyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaen-48-yl]methylamino]propyl-decyl-dimethylazanium](/img/structure/B12780362.png)
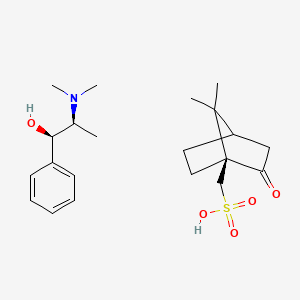
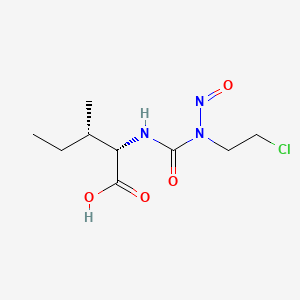
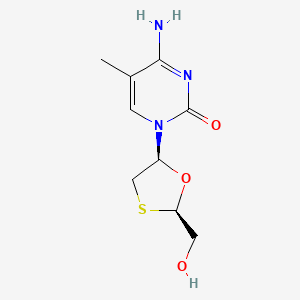
![methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12780387.png)
